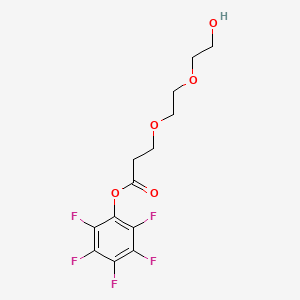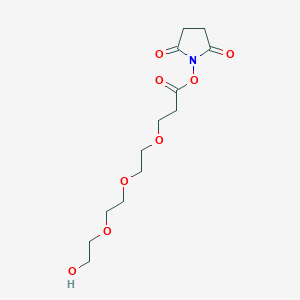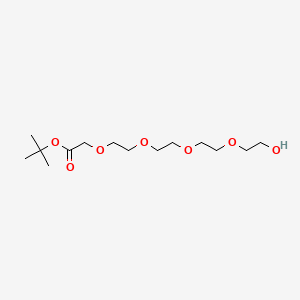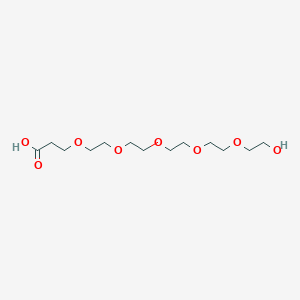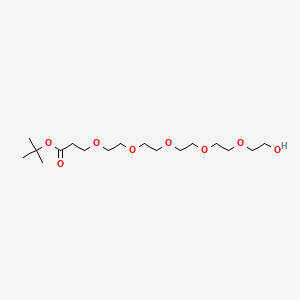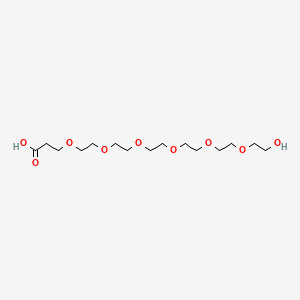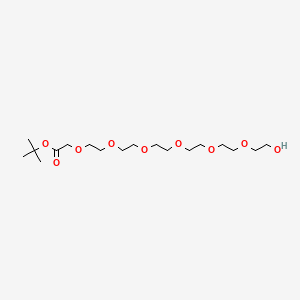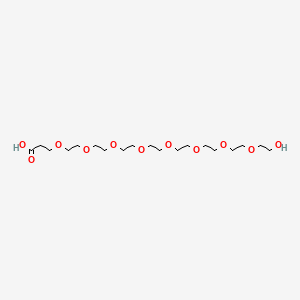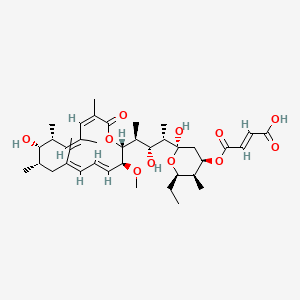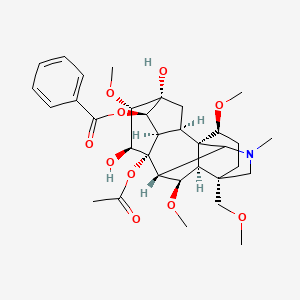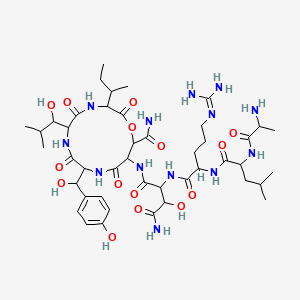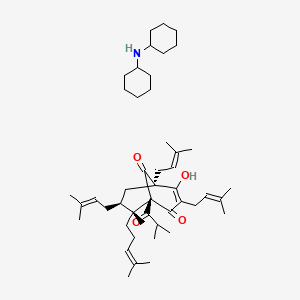
IMR687
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IMR687 is a PDE9 inhibitor that slows or stops the hydrolysis of cGMP. This hydrolysis occurs in the caudate nucleus and cerebellum of the CNS, and thus, IMR687 can be regarded as a highly promising drug against Alzheimer's for improving memory.
Applications De Recherche Scientifique
Virtual Reality for Scientific Visualization
Immersive virtual reality (IVR) is increasingly used as a tool for visualizing complex scientific data sets and models, including those in biomedical research. This could potentially be applicable in visualizing the molecular interactions and pathways of drugs like IMR687. The utilization of IVR in scientific visualization is a growing area of interest, providing unique insights into complex biological systems (Dam et al., 2000).
Interactive Management Research in Organizational Settings
Interactive Management Research (IMR) methods, including IMRi (interview-based) and IMRg (group-based), offer new possibilities for participatory action research in organizational settings. While this methodology is distinct from biomedical research, it highlights a trend towards more interactive and participant-centered research methods, which could influence approaches in clinical research for drugs like IMR687 (Razzante et al., 2023).
Advancements in Internet-Mediated Research
Internet-mediated research (IMR) is reshaping the landscape of scientific research, particularly in qualitative studies. Its application to drug research could involve online platforms for patient recruitment and data collection, enhancing the efficiency and reach of clinical trials for drugs like IMR687 (Dotta et al., 2019).
Bibliometric Analysis of Scientific Output
Bibliometric studies, like the one conducted on CSIR-IMTECH, India, provide insights into the collaborative strength and patterns of authorship in scientific research. Such analyses could be applied to the research collaborations and publications surrounding IMR687, offering a deeper understanding of the research landscape and trends (Sengar, 2014).
Interdisciplinary Scientific Research (IDR) in Drug Development
IDR challenges traditional approaches to scientific research, including drug development. The integration of different scientific disciplines could be crucial in understanding the multifaceted impacts of IMR687, from its biochemical mechanisms to its clinical applications (Wagner et al., 2011).
Scientific Software Frameworks for Research
Advancements in scientific software frameworks are critical in drug research, aiding in data analysis and modeling. These frameworks could be employed in the computational modeling of IMR687's effects or in managing clinical trial data (Appelbe et al., 2007).
IMRaD Format in Scientific Publishing
The IMRaD format (Introduction, Methods, Results, and Discussion) is a standard in scientific writing, crucial for effectively communicating research findings. This format is likely used in publishing studies on IMR687, ensuring clarity and consistency in reporting research results (Teodosiu, 2019).
Data-Intensive Analysis in Scientific Research
Data-intensive analysis is pivotal in modern scientific research, including drug discovery and development. Technologies supporting data-intensive analysis can provide comprehensive insights into the efficacy and mechanisms of IMR687 (Yao et al., 2014).
Propriétés
Numéro CAS |
1430840-90-6 |
|---|---|
Nom du produit |
IMR687 |
Formule moléculaire |
C21H26N6O2 |
Poids moléculaire |
394.48 |
Nom IUPAC |
6-[4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-tetrahydropyran-4-yl-7H-imidazo[1,5-a]pyrazin-8-one |
InChI |
InChI=1S/C21H26N6O2/c1-14-10-26(13-19-22-5-2-6-23-19)11-16(14)17-12-27-18(21(28)25-17)9-24-20(27)15-3-7-29-8-4-15/h2,5-6,9,12,14-16H,3-4,7-8,10-11,13H2,1H3,(H,25,28) |
Clé InChI |
GWGNPYYVGANHRJ-UHFFFAOYSA-N |
SMILES |
O=C1C2=CN=C(C3CCOCC3)N2C=C(C4CN(CC5=NC=CC=N5)CC4C)N1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
IMR687; IMR-687; IMR 687 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid](/img/structure/B608002.png)
![Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate](/img/structure/B608003.png)
